LY 341495 disodium salt
Description
Overview of Glutamatergic Neurotransmission and Receptor Classification
Glutamate (B1630785) is the most abundant excitatory neurotransmitter in the vertebrate nervous system, utilized in over 90% of synaptic connections in the human brain. wikipedia.org It plays a crucial role in nearly every major excitatory function. wikipedia.org Glutamatergic neurotransmission is fundamental to a vast array of normal physiological functions, and its dysregulation is implicated in numerous neurological and psychiatric disorders. nih.gov
Glutamate exerts its effects by binding to and activating receptors on the surface of cells. wikipedia.org These receptors are broadly categorized into two main families: ionotropic and metabotropic glutamate receptors (mGluRs). nih.govrndsystems.com
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon binding with glutamate, open to allow the passage of cations like Na+ and Ca2+. nih.gov This influx of positive ions leads to rapid depolarization of the postsynaptic membrane, mediating fast excitatory neurotransmission. rndsystems.com iGluRs are further classified into three main subtypes based on their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. nih.govrndsystems.com
Metabotropic Glutamate Receptors (mGluRs): Unlike iGluRs, mGluRs are not ion channels. Instead, they are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. wikipedia.org This process is slower and results in more prolonged and modulatory effects on synaptic transmission and neuronal excitability. nih.govwikipedia.org There are eight subtypes of mGluRs, which are further categorized into three groups based on their sequence homology, G protein-coupling mechanisms, and ligand selectivity. rndsystems.com
| Receptor Family | Types/Groups | Mechanism of Action | Speed of Action |
| Ionotropic (iGluRs) | NMDA, AMPA, Kainate | Ligand-gated ion channels | Fast |
| Metabotropic (mGluRs) | Group I, Group II, Group III | G protein-coupled receptors | Slow |
Functional Significance of Group II mGluRs (mGluR2 and mGluR3) in Central Nervous System Physiology and Pathophysiology
Group II mGluRs consist of two subtypes: mGluR2 and mGluR3. rndsystems.com These receptors are negatively coupled to adenylyl cyclase via Gαi/o proteins, and their activation generally leads to the inhibition of this enzyme, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgpatsnap.com
Distribution and Function:
Group II mGluRs are widely distributed throughout the central nervous system (CNS), including regions critical for pain modulation, cognition, and emotion. nih.gov They are found on both presynaptic and postsynaptic terminals. rndsystems.com Presynaptically, they often act as autoreceptors on glutamatergic neurons or as heteroreceptors on other types of neurons, such as GABAergic neurons, to inhibit neurotransmitter release. nih.gov This function serves as a negative feedback mechanism to prevent excessive neuronal excitation. scbt.com While mGluR2 appears to be expressed exclusively on neurons, mGluR3 is also found on glial cells. frontiersin.org
Role in Physiology:
The activation of Group II mGluRs plays a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. scbt.com For instance, studies have shown that activation of these receptors can facilitate the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. jneurosci.org This suggests that Group II mGluRs can lower the threshold for inducing synaptic plasticity. jneurosci.org They are also involved in neuroprotection by reducing glutamate release and mitigating excitotoxicity. wikipedia.orgfrontiersin.org
Role in Pathophysiology:
Dysfunction of Group II mGluRs has been implicated in a variety of neurological and psychiatric conditions. nih.gov For example, alterations in mGluR2 and mGluR3 have been associated with cognitive deficits in schizophrenia and aging. nih.gov Their role in modulating neurotransmission makes them a significant area of interest for therapeutic interventions in disorders characterized by an imbalance of excitatory and inhibitory signaling, such as anxiety and depression. scbt.comnih.gov Research suggests that agonists for Group II mGluRs show anxiolytic activity in animal models. nih.gov
The Chemical Compound: LY 341495 Disodium (B8443419) Salt
LY 341495 disodium salt is a highly potent and selective antagonist for Group II metabotropic glutamate receptors. evitachem.comtocris.com It is a derivative of the parent compound LY 341495 and is frequently used in research settings to investigate the physiological and pathological roles of mGluR2 and mGluR3. pubcompare.airndsystems.com
Chemical Identity and Properties
Molecular Formula: C₂₀H₁₇NNa₂O₅ evitachem.com
Molecular Weight: 397.33 g/mol evitachem.com
Mechanism of Action and Pharmacological Profile
LY 341495 acts as a competitive antagonist at the glutamate binding site on Group II mGluRs. evitachem.com By binding to these receptors, it prevents their activation by the endogenous ligand, glutamate. evitachem.com This blockade inhibits the downstream signaling cascade normally initiated by mGluR2 and mGluR3 activation. scbt.com
A key feature of LY 341495 is its high selectivity for Group II mGluRs over other mGluR subtypes and ionotropic glutamate receptors. rndsystems.com This selectivity allows researchers to specifically probe the functions of mGluR2 and mGluR3. The compound is also noted for being brain-penetrant, making it suitable for in vivo studies. rndsystems.com
The binding affinity of LY 341495 for various human mGluR subtypes highlights its selectivity:
| Receptor Subtype | Binding Affinity (Ki/IC50 in nM) |
| mGlu2 | 2.3 evitachem.comrndsystems.com |
| mGlu3 | 1.3 evitachem.comrndsystems.com |
| mGlu8 | 173 evitachem.comrndsystems.com |
| mGlu7a | 990 evitachem.comrndsystems.com |
| mGlu1a | 6800 evitachem.comrndsystems.com |
| mGlu5a | 8200 evitachem.comrndsystems.com |
| mGlu4a | 22000 evitachem.comrndsystems.com |
Research Applications
The potent and selective antagonist properties of this compound have made it an invaluable tool in neuroscience research. It is extensively used to:
Elucidate the roles of Group II mGluRs: By blocking the function of mGluR2 and mGluR3, researchers can investigate their involvement in various physiological processes, including synaptic plasticity, neurotransmitter release, and pain perception. nih.govevitachem.com
Study CNS disorders: The compound is used in preclinical models to explore the therapeutic potential of targeting Group II mGluRs for conditions such as anxiety, depression, and schizophrenia. evitachem.com For example, studies have investigated the effects of co-administering LY341495 with other compounds to explore potential antidepressant effects. nih.gov
Investigate receptor dynamics: Its use helps in understanding the complex interactions between different receptor systems in the brain. pubcompare.ai
Properties
Molecular Formula |
C20H17NNa2O5 |
|---|---|
Molecular Weight |
397.33 |
Synonyms |
(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt |
Origin of Product |
United States |
Ly 341495 Disodium Salt: a Foundational Research Tool for Group Ii Mglur Pharmacology
Receptor Binding and Selectivity Profile
The utility of LY341495 as a research tool is fundamentally based on its specific binding characteristics to glutamate (B1630785) receptors.
LY341495 exhibits high affinity and potent antagonist activity at both mGluR2 and mGluR3 subtypes. Studies have consistently demonstrated its nanomolar potency for these receptors. The compound binds to human mGluR2 and mGluR3 with Ki/IC50 values in the low nanomolar range, specifically around 2.3 nM and 1.3 nM for mGluR2 and mGluR3, respectively. Another report indicates IC50 values of 21 nM for mGluR2 and 14 nM for mGluR3. medchemexpress.comlabclinics.com This high potency allows for effective blockade of Group II mGluR activity at low concentrations, minimizing off-target effects.
Table 1: Affinity and Potency of LY341495 for Group II mGluRs
| Receptor Subtype | Ki/IC50 (nM) |
|---|---|
| mGluR2 | 2.3 , 21 medchemexpress.comlabclinics.com |
This table presents the reported affinity (Ki) and potency (IC50) values of LY341495 for the mGluR2 and mGluR3 subtypes.
A key feature of LY341495 is its remarkable selectivity for Group II mGluRs over other mGluR subtypes. While it is most potent at mGluR2 and mGluR3, its affinity for Group I (mGluR1 and mGluR5) and Group III (mGluR4, mGluR7, and mGluR8) receptors is significantly lower. For instance, the IC50 values for human mGluR1a and mGluR5a are in the micromolar range, at 6800 nM and 8200 nM, respectively. Similarly, its potency against Group III subtypes is considerably weaker, with IC50 values of 22000 nM for mGluR4a, 990 nM for mGluR7a, and 173 nM for mGluR8. medchemexpress.com This selectivity profile, with a rank order of potency of Group II > Group III > Group I, has been confirmed in studies on both cloned human and native rat mGlu receptors. nih.gov This allows researchers to dissect the specific functions of Group II mGluRs from other metabotropic glutamate receptor families. researchgate.net However, it is noteworthy that at higher concentrations, LY341495 can antagonize other mGluR subtypes, a factor to be considered in experimental design. researchgate.net
Table 2: Selectivity Profile of LY341495 Across mGluR Subtypes
| Receptor Subtype | Group | Ki/IC50 (nM) |
|---|---|---|
| mGluR1a | I | 6800 , 7800 medchemexpress.com |
| mGluR5a | I | 8200 medchemexpress.com |
| mGluR4a | III | 22000 medchemexpress.com |
| mGluR7a | III | 990 medchemexpress.com |
This table illustrates the selectivity of LY341495, showing its significantly lower potency for Group I and Group III mGluR subtypes compared to Group II.
In addition to its selectivity among mGluR subtypes, LY341495 demonstrates negligible activity at ionotropic glutamate receptors (iGluRs), such as NMDA, AMPA, and kainate receptors. nih.gov Even at high concentrations (e.g., 100 μM), LY341495 has been shown to have little to no effect on the responses mediated by these receptors. nih.gov This clear differentiation is crucial for attributing observed pharmacological effects specifically to the modulation of metabotropic, and not ionotropic, glutamate receptor signaling pathways.
Mode of Antagonism and Binding Kinetics
The antagonistic properties of LY341495 are a result of its specific interaction with the receptor protein.
LY341495 acts as a competitive antagonist, binding to the orthosteric site of Group II mGluRs. nih.govnih.gov This is the same binding site as the endogenous agonist, glutamate. By occupying this site, LY341495 prevents glutamate from binding and activating the receptor. The interactions between LY341495 and the receptor are mediated by residues in both lobe I and lobe II of the Venus flytrap domain (VFT), which is the extracellular ligand-binding domain of the receptor. researchgate.net
The binding of LY341495 to the orthosteric site induces a specific conformational change in the receptor. Unlike agonists which promote a closure of the VFT domain to activate the receptor, LY341495 binding holds the VFT in an open conformation. nih.govresearchgate.net This open conformation is an inactive state of the receptor. Single-molecule FRET studies have shown that in the absence of an agonist, the receptor exists in a high FRET state, and the addition of LY341495 stabilizes this inactive conformation. rezalab.org By preventing the agonist-induced closure and the subsequent rearrangement of the dimer interface, LY341495 effectively blocks the signal transduction cascade that would normally be initiated by glutamate binding. nih.govnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| LY 341495 disodium (B8443419) salt |
| Glutamate |
| N-methyl-D-aspartate (NMDA) |
| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) |
| Kainate |
| (1S,3R)-ACPD |
| (S)-3,5-DHPG |
| (S)-AP4 |
| ACPT-I |
Utility in Investigating Allosteric Modulation of mGluRs
LY 341495 disodium salt serves as an indispensable tool in the pharmacological investigation of allosteric modulation of metabotropic glutamate receptors (mGluRs), particularly the Group II subtypes (mGluR2 and mGluR3). Its utility stems from its function as a potent and selective competitive antagonist at the orthosteric binding site, the same site where the endogenous agonist glutamate binds. This characteristic allows researchers to dissect the distinct mechanisms of action of allosteric modulators, which bind to a topographically different site on the receptor.
Allosteric modulators can be categorized as positive allosteric modulators (PAMs), which enhance the receptor's response to an agonist, or negative allosteric modulators (NAMs), which reduce the receptor's activity. biorxiv.org A third category, neutral allosteric ligands (NALs), can bind to the allosteric site and block the effects of PAMs and NAMs without having an effect on receptor function on their own. biorxiv.orgyoutube.com The investigation of these modulators is crucial for developing novel therapeutics with greater subtype selectivity and improved side-effect profiles compared to orthosteric ligands.
The primary utility of LY 341495 in this context is to block the effects of orthosteric agonists, thereby creating a condition where the effects of allosteric modulators can be studied in isolation or in a controlled manner. For instance, by applying LY 341495 to block mGluR2 or mGluR3 activation by glutamate, researchers can then introduce a PAM to determine if it possesses any intrinsic agonist activity, a phenomenon known as "ago-PAM" activity. Any observed receptor activation in the presence of a saturating concentration of LY 341495 would indicate that the PAM is capable of activating the receptor on its own, independent of orthosteric agonist binding.
Furthermore, LY 341495 is instrumental in constructing Schild analyses to determine the nature of the antagonism exerted by NAMs. By assessing the ability of a NAM to shift the concentration-response curve of an agonist in the presence and absence of LY 341495, researchers can confirm that the NAM is acting at an allosteric site rather than competing with the agonist at the orthosteric site.
Recent cryo-electron microscopy (cryo-EM) studies have further highlighted the importance of LY 341495 in understanding the structural basis of allosteric modulation. In studies of mGluR3, the presence of LY 341495, with and without a PAM, has allowed for the stabilization and visualization of different receptor conformations. nih.gov These structural insights reveal how the binding of a PAM to the transmembrane domain can induce conformational changes that lead to receptor activation, even when the orthosteric site is occupied by an antagonist like LY 341495. nih.gov For example, research has shown that in the presence of LY 341495, the addition of a PAM can reduce the number of possible orientations sampled by the receptor and restrain it to a specific interface. nih.gov
One study demonstrated that while LY 341495 could fully block glutamate-driven internalization of mGluR3, it only weakly inhibited internalization driven by the PAM VU6023326. nih.gov This suggests that the PAM can induce a receptor conformation that is biased towards G protein-coupled receptor kinase (GRK)/β-arrestin-mediated internalization, a finding that would be difficult to ascertain without the use of a potent orthosteric antagonist like LY 341495. nih.gov
The selectivity of LY 341495 for different mGluR subtypes is a critical aspect of its utility. While it is highly potent at mGluR2 and mGluR3, its affinity for other subtypes is significantly lower. bioworld.commedchemexpress.com This allows for the targeted investigation of allosteric modulation of Group II mGluRs.
Table 1: IC50 Values of LY 341495 for various mGluR Subtypes
| mGluR Subtype | IC50 |
|---|---|
| mGluR2 | 21 nM |
| mGluR3 | 14 nM |
| mGluR8 | 170 nM |
| mGluR7 | 990 nM |
| mGluR1a | 7.8 µM |
| mGluR5a | 8.2 µM |
| mGluR4 | 22 µM |
Data sourced from Kingston, A.E. et al. (1998) and other sources. bioworld.commedchemexpress.com
Detailed research findings have demonstrated the practical application of LY 341495 in characterizing novel allosteric modulators. For example, in the development of new PAMs for mGluR2, LY 341495 is routinely used in functional assays to confirm that the potentiating effect of the new compound is dependent on the presence of an orthosteric agonist. In such an experiment, the PAM would enhance the agonist-induced response, but in the presence of LY 341495, this enhancement would be abolished, confirming the allosteric mechanism of the PAM.
Molecular and Cellular Mechanisms of Ly 341495 Disodium Salt Action
Modulation of Intracellular Signaling Cascades
LY 341495 disodium (B8443419) salt's primary mechanism of action involves the modulation of intracellular signaling cascades that are downstream of metabotropic glutamate (B1630785) receptors. These G-protein coupled receptors (GPCRs) play a crucial role in regulating a multitude of cellular processes.
LY 341495 disodium salt interferes with G-protein coupled signaling pathways primarily by antagonizing the activity of mGluRs. Group II (mGlu2 and mGlu3) and group III (mGlu4, mGlu6, mGlu7, and mGlu8) mGluRs are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Conversely, group I mGluRs (mGlu1 and mGlu5) are coupled to phospholipase C, and their activation stimulates phosphoinositide (PI) hydrolysis, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
As a potent antagonist at group II mGluRs, LY 341495 blocks the agonist-induced inhibition of forskolin-stimulated cAMP formation. mdpi.comnih.gov At higher concentrations, it also antagonizes the effects of agonists at group I and group III mGluRs. For instance, it has been shown to be a micromolar potent antagonist of quisqualate-induced phosphoinositide hydrolysis at mGlu1a and mGlu5a receptors. mdpi.com In rat hippocampal slices, LY 341495 has been demonstrated to eliminate DHPG-stimulated PI hydrolysis and (1S,3R)-ACPD-inhibition of forskolin-stimulated cAMP formation. elifesciences.org
The antagonist potency of LY 341495 varies across the different mGluR subtypes, with a general order of potency being mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4. mdpi.com
| mGluR Subtype | Effect of LY 341495 | Potency (IC50/Ki) | Signaling Pathway Affected | Reference |
|---|---|---|---|---|
| mGlu1a | Antagonist | 7.8 µM (IC50) / 7.0 µM (Ki) | Phosphoinositide Hydrolysis | mdpi.comelifesciences.org |
| mGlu2 | Antagonist | 21 nM (IC50) | cAMP Production | mdpi.com |
| mGlu3 | Antagonist | 14 nM (IC50) | cAMP Production | mdpi.com |
| mGlu4 | Antagonist | 22 µM (IC50) | cAMP Production | mdpi.com |
| mGlu5a | Antagonist | 8.2 µM (IC50) / 7.6 µM (Ki) | Phosphoinositide Hydrolysis | mdpi.comelifesciences.org |
| mGlu7 | Antagonist | 0.99 µM (IC50) | cAMP Production | mdpi.com |
| mGlu8 | Antagonist | 0.17 µM (IC50) | cAMP Production | mdpi.com |
This compound can indirectly regulate kinase pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. By blocking presynaptic mGlu2/3 autoreceptors, LY 341495 increases the extracellular release of glutamate. elifesciences.org This elevated glutamate can then stimulate ionotropic glutamate receptors, such as AMPA and NMDA receptors, on postsynaptic neurons.
This stimulation can lead to the activation of downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/ERK pathway. elifesciences.org The activation of these kinase pathways can, in turn, modulate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling. This complex signaling network is involved in regulating protein synthesis and synaptic plasticity. elifesciences.org Studies have shown that the antidepressant-like effects of LY 341495 may be mediated through the activation of this intricate signaling cascade, leading to increased synthesis of synaptic proteins. elifesciences.org
The influence of this compound on intracellular calcium dynamics is primarily linked to its antagonism of group I mGluRs. elifesciences.org Activation of mGlu1 and mGlu5 receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
By antagonizing group I mGluRs, LY 341495 can block or reduce the agonist-induced mobilization of intracellular calcium. elifesciences.org For example, it has been shown to produce a substantial or complete block of L-glutamate-stimulated Ca²⁺ mobilization in cells expressing rat mGlu5 receptors. elifesciences.org This modulation of intracellular calcium levels can have significant consequences for a variety of cellular processes, including enzyme activation, gene expression, and neuronal excitability.
Effects on Neuronal Excitability and Synaptic Transmission
This compound exerts significant effects on neuronal excitability and synaptic transmission through both presynaptic and postsynaptic mechanisms.
A key mechanism of action for LY 341495 is the presynaptic modulation of neurotransmitter release. Group II and group III mGluRs are often located on presynaptic terminals, where they act as autoreceptors or heteroreceptors to inhibit the release of glutamate and other neurotransmitters, including gamma-aminobutyric acid (GABA).
By antagonizing presynaptic mGlu2 and mGlu3 autoreceptors, this compound disinhibits glutamate release, leading to an increase in extracellular glutamate concentrations. elifesciences.org This effect is thought to be a primary contributor to its pharmacological activity.
The modulation of GABA release by LY 341495 is more complex. Group II mGluR agonists have been shown to suppress GABAergic transmission, suggesting that an antagonist like LY 341495 would have the opposite effect, potentially enhancing GABA release by blocking these presynaptic receptors. nih.gov In studies of glutamate/GABA co-transmission, the application of a group II mGluR agonist suppressed both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs), with a greater inhibition of EPSCs. elifesciences.org The use of LY 341495 in such studies helps to isolate and understand the role of mGluRs in modulating the release of both glutamate and GABA. elifesciences.orgnih.gov
This compound can also modulate synaptic responses through its actions on postsynaptic receptors. By blocking postsynaptic group I mGluRs, it can prevent or reduce the depolarization and excitatory effects mediated by these receptors. nih.gov For instance, it antagonizes DHPG-mediated potentiation of NMDA-induced depolarizations in the CA1 region of the hippocampus. elifesciences.org
Furthermore, the increased presynaptic glutamate release induced by LY 341495 can indirectly affect postsynaptic receptors. The elevated glutamate levels can lead to enhanced activation of postsynaptic AMPA and NMDA receptors, which can contribute to changes in synaptic plasticity, such as long-term potentiation (LTP). elifesciences.org However, it is important to note that LY 341495 itself does not directly act on ionotropic glutamate receptors. nih.gov
Impact on Synaptic Plasticity (e.g., Long-Term Potentiation (LTP), Long-Term Depression (LTD))
LY 341495 has been instrumental in elucidating the complex role of metabotropic glutamate (mGlu) receptors in synaptic plasticity, the fundamental process for learning and memory involving the strengthening (Long-Term Potentiation, LTP) or weakening (Long-Term Depression, LTD) of synapses. nih.govhu-berlin.de As a potent antagonist, LY 341495 allows researchers to probe the involvement of specific mGlu receptor groups in these processes. nih.govguidetopharmacology.orgnih.gov
Studies in the hippocampal CA1 region have shown that LY 341495 can block NMDA receptor-independent depotentiation. nih.gov However, it does not affect NMDA receptor-dependent homosynaptic LTD. nih.gov This suggests that while certain forms of synaptic depression rely on mGlu receptors that can be blocked by LY 341495, NMDA receptor-dependent LTD may operate through mechanisms independent of these specific mGlu receptors. nih.gov
| Form of Plasticity | Hippocampal Region | Effect of LY 341495 | Implication |
|---|---|---|---|
| NMDA Receptor-Independent Depotentiation | CA1 | Blocked | This form of plasticity is dependent on mGlu receptors sensitive to LY 341495. nih.gov |
| NMDA Receptor-Dependent LTD | CA1 | No effect | This form of LTD may be independent of cloned mGlu receptors. nih.gov |
| NMDA Receptor-Dependent LTP | CA1 / CA3 | No effect | Induction of this primary form of LTP does not rely on mGlu receptors blocked by LY 341495. nih.gov |
| Mossy Fibre LTP | CA3 | No effect | This presynaptic form of LTP is not mediated by mGlu receptors sensitive to LY 341495. nih.gov |
Gene and Protein Expression Modulation
Alterations in c-Fos Expression
The immediate early gene c-Fos is often used as a marker for neuronal activity. Administration of LY 341495 has been shown to cause a significant and widespread increase in the expression of c-Fos in the brain. nih.gov In one study, LY 341495 administration led to increased c-Fos expression in 44 out of 52 brain regions analyzed. nih.gov
Robust induction of c-Fos was observed in numerous areas, including all cortical regions and the CA1 and CA3 subregions of the hippocampus. nih.gov This widespread activation suggests that there is a significant endogenous tone at mGlu2/3 receptors throughout the brain, which is relieved by the antagonist action of LY 341495. nih.gov This contrasts sharply with the effects of mGlu2/3 receptor agonists, which produce more modest and limited changes in c-Fos expression. nih.gov
Regulation of Downstream Signaling Proteins (e.g., Dvl, GSK-3α/β, β-Catenin)
LY 341495 influences intracellular signaling cascades, including the Wnt/β-catenin pathway, which is crucial for neuronal development and function. nih.govnih.gov In the canonical Wnt pathway, the Dishevelled (Dvl) proteins are key mediators that, when activated, lead to the inhibition of Glycogen Synthase Kinase-3 (GSK-3). nih.gov Inhibited GSK-3 is unable to phosphorylate β-catenin, allowing it to accumulate and translocate to the nucleus to regulate gene expression. nih.govmdpi.com
Research has demonstrated that acute administration of LY 341495 can alter the levels of key proteins in this pathway. Specifically, it has been shown to decrease the protein levels of Dvl-2, phosphorylated (inactive) GSK-3α/β (pGSK-3α/β), and β-catenin in both the prefrontal cortex (PFC) and striatum (STR). medchemexpress.com Interestingly, the levels of Dvl-1, Dvl-3, and total GSK-3α/β were unaffected. medchemexpress.com This suggests a specific modulatory effect on a subset of the Wnt/β-catenin signaling components.
| Protein | Brain Region | Effect of LY 341495 |
|---|---|---|
| Dvl-1, Dvl-3 | PFC and STR | Unaffected medchemexpress.com |
| Dvl-2 | PFC and STR | Decreased medchemexpress.com |
| Total GSK-3α/β | PFC and STR | Unaffected medchemexpress.com |
| pGSK-3α/β | PFC and STR | Decreased medchemexpress.com |
| β-Catenin | PFC and STR | Decreased medchemexpress.com |
Neurotrophic Factor Regulation (e.g., Brain-Derived Neurotrophic Factor (BDNF) Pathway)
LY 341495 exerts significant influence over neurotrophic factor signaling, particularly the Brain-Derived Neurotrophic Factor (BDNF) pathway. nih.govsemanticscholar.org BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity. youtube.com The mechanism of action for LY 341495's effect on this pathway is believed to be initiated by its blockade of mGlu2/3 autoreceptors. nih.govsemanticscholar.org
This blockade leads to an increase in extracellular glutamate release. researchgate.net The elevated glutamate levels then stimulate postsynaptic AMPA receptors, which triggers an activity-dependent release and synthesis of BDNF. nih.gov Subsequently, BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). researchgate.netyoutube.com
Activation of the TrkB receptor initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways. researchgate.netnih.gov These pathways converge on the mechanistic target of rapamycin complex 1 (mTORC1), which, when activated, promotes the translation of proteins essential for synaptic function, such as the postsynaptic density protein PSD-95 and the AMPA receptor subunit GluA1. researchgate.netnih.govsemanticscholar.org This entire cascade, from mGlu2/3 receptor antagonism to increased synaptic protein synthesis, is thought to underlie the enhancement of synaptic plasticity and the compound's observed antidepressant-like effects in preclinical models. researchgate.netnih.gov
Pharmacological Characterization of Ly 341495 Disodium Salt in Preclinical Research Models
In Vitro Experimental Paradigms
In vitro studies have been fundamental in elucidating the binding affinity, functional activity, and electrophysiological effects of LY341495 at specific mGlu receptor subtypes.
Radioligand binding assays have been instrumental in quantifying the affinity of LY341495 for the eight subtypes of mGlu receptors. These studies typically use cell membranes from systems recombinantly expressing specific human mGlu receptor subtypes. nih.govguidetopharmacology.org The tritiated form of the compound, [3H]-LY341495, has been developed as a high-affinity antagonist radioligand, particularly for group II mGlu receptors. nih.govresearchgate.net
Binding studies reveal that LY341495 exhibits a distinct selectivity profile, with the highest affinity for group II mGlu receptors (mGlu2 and mGlu3). nih.gov Its potency is generally ranked as group II > group III > group I. nih.gov Specifically, it binds to human mGlu2 and mGlu3 receptors with nanomolar affinity. nih.gov The affinity for group III receptors (mGlu4, mGlu6, mGlu7, mGlu8) is lower, and micromolar concentrations are required to interact with group I receptors (mGlu1a and mGlu5a). nih.govresearchgate.net
Data from multiple binding studies are summarized below, showing the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for LY341495 at various human mGlu receptor subtypes.
Studies using [3H]-LY341495 have shown that it binds to human mGlu2 and mGlu3 receptors in a reversible and saturable manner. nih.gov At a concentration of 1 nM, significant specific binding is observed for mGlu2 and mGlu3 receptors, with modest binding to mGlu8, and no appreciable binding to mGlu1a, mGlu5a, mGlu4a, mGlu6, or mGlu7a receptors. nih.gov
The antagonist properties of LY341495 have been confirmed in various cell-based functional assays. These assays typically involve cells, such as Baby Hamster Kidney (BHK) or CHO cells, engineered to express specific mGlu receptor subtypes. bioworld.com The functional response measured depends on the signaling pathway to which the receptor subtype couples.
For group I mGlu receptors (mGlu1 and mGlu5), which couple to phospholipase C, LY341495 has been shown to competitively antagonize agonist-induced phosphoinositide hydrolysis. nih.gov For example, in AV12-664 cells expressing human mGlu1 or mGlu5 receptors, LY341495 competitively blocked (3,5-DHPG)-stimulated phosphoinositide hydrolysis with Ki values of 7.0 and 7.6 μM, respectively. nih.gov
For group II (mGlu2, mGlu3) and group III (mGlu4, mGlu6, mGlu7, mGlu8) receptors, which are negatively coupled to adenylyl cyclase, LY341495 blocks the agonist-induced inhibition of forskolin-stimulated cAMP formation. bioworld.com Nanomolar concentrations of LY341495 potently block these responses in cells expressing mGlu2 and mGlu3 receptors. bioworld.com In contrast, micromolar concentrations are required to antagonize group I and some group III receptors. bioworld.com
Brain slice electrophysiology allows for the study of LY341495 on native receptors within intact neural circuits. In rat hippocampal slices, LY341495 has been used to probe the roles of mGlu receptors in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). nih.govfrontiersin.org For instance, LY341495 can block the LTD induced by the group I mGlu receptor agonist DHPG in the CA1 region of the hippocampus. nih.gov It also blocks NMDA receptor-independent depotentiation. nih.gov
In the somatosensory cortex, LY341495 reverses the reduction of thalamocortical excitatory postsynaptic currents (EPSCs) caused by group II mGlu receptor agonists, indicating that it blocks presynaptic autoreceptors that inhibit glutamate (B1630785) release. nih.gov Similarly, in corticostriatal pathways, the broad-spectrum antagonist activity of LY341495 was shown to abolish the synaptic depression induced by cannabinoids, an effect suggested to be mediated by presynaptic group II and/or group III mGlu receptors. jneurosci.org Studies in the amygdala, a key region for fear and emotion, have utilized LY341495 to investigate the role of mGlu receptors in fear conditioning and extinction. nih.gov
Preparations of isolated nerve terminals (synaptosomes) and neuronal cultures are used to study the direct effects of compounds on neurotransmitter release and neuronal signaling. In synaptosomal preparations, LY341495 has been shown to block the inhibitory effects of group II mGlu receptor agonists on glutamate release. le.ac.uk For example, the agonist LY379268 prevents tau release from synaptosomes, and this effect is blocked by LY341495. le.ac.uk This suggests that LY341495 can antagonize presynaptic mGlu2/3 receptors that tonically regulate neurotransmitter and protein release. le.ac.uk
In primary hippocampal neuronal cultures, LY341495 has been found to attenuate decreases in dendritic outgrowth and spine density induced by dexamethasone. nih.gov These effects are linked to the stimulation of AMPA receptor-mTORC1 signaling, suggesting a role for mGlu2/3 receptor blockade in promoting synaptic protein synthesis and structural plasticity. nih.gov
In Vivo Studies in Animal Models of Central Nervous System Research (Non-Human)
In vivo studies in non-human animal models are critical for understanding the behavioral consequences of modulating mGlu receptor activity with LY341495.
LY341495 has been extensively characterized in various animal models of anxiety and depression, yielding a complex behavioral profile. nih.govresearchgate.net
In models of depression, LY341495 has demonstrated antidepressant-like effects. It reduces immobility time in the mouse forced swim test and the tail suspension test. researchgate.netnih.gov These effects are observed after both single and repeated administrations. nih.gov Furthermore, in the chronic unpredictable mild stress (CUMS) model of depression, LY341495 has been shown to reverse stress-induced behavioral deficits. nih.govnih.gov
In models related to anxiety, the effects of LY341495 are more varied. It has shown anxiolytic-like activity in the marble-burying test in mice and in some fear conditioning paradigms. nih.govresearchgate.net For instance, it has been reported to impair the retention of fear memory. nih.gov However, it was found to be ineffective in other standard anxiety models, such as the elevated plus-maze and the stress-induced hyperthermia test. nih.govresearchgate.net This suggests that the behavioral profile of LY341495 differs from that of conventional anxiolytic drugs. nih.gov
The table below summarizes key findings from studies investigating LY341495 in animal models of affective dysregulation.
Investigations in Animal Models of Affective Dysregulation
Chronic Unpredictable Mild Stress (CUMS) Models in Rodents
The Chronic Unpredictable Mild Stress (CUMS) model is a widely utilized paradigm to induce depressive-like behaviors in rodents, such as anhedonia, which is the inability to experience pleasure. mdpi.com Research has demonstrated that LY341495 can produce antidepressant-like effects in this model.
In studies using C57BL/6J mice subjected to CUMS, LY341495 has been shown to induce a dose-dependent antidepressant-like effect after both single and subchronic (three-day) administration. nih.gov Furthermore, chronic treatment with LY341495 during a four-week CUMS protocol has been found to normalize stress-induced immobility in the Forced Swim Test. researchgate.net These findings suggest that antagonism of mGlu2/3 receptors can mitigate the behavioral consequences of chronic stress. The effectiveness of the CUMS protocol in inducing anhedonic behavior in rodents has been supported by meta-analyses, although reproducibility can be influenced by protocol modifications. nih.gov The model is known to cause a range of disturbances, including somatic, physiological, and behavioral changes. mdpi.com
Table 1: Effects of LY341495 in CUMS Models
| Model Organism | Administration Protocol | Observed Effect | Reference |
|---|---|---|---|
| C57BL/6J mice | Single and subchronic (3-day) | Dose-dependent antidepressant-like effect | nih.gov |
| Mice | Chronic (4 weeks) during CUS | Normalized CUS-induced immobility in FST | researchgate.net |
Behavioral Despair Paradigms (e.g., Tail Suspension Test, Forced Swim Test)
Behavioral despair paradigms, such as the Tail Suspension Test (TST) and the Forced Swim Test (FST), are commonly used to screen for potential antidepressant efficacy. nih.govbris.ac.uk In the TST, immobility is measured when a mouse is suspended by its tail, and a reduction in immobility time is indicative of an antidepressant-like effect. nih.gov Similarly, the FST assesses the time an animal spends immobile when placed in an inescapable cylinder of water.
LY341495 has demonstrated antidepressant-like effects in these models. Its activity is often studied in conjunction with other compounds to elucidate synergistic effects. For instance, research has shown that sub-effective doses of LY341495, when administered with sub-effective doses of ketamine, can induce significant antidepressant-like effects in the FST in rats, both acutely and 24 hours after administration. nih.gov These effects are not associated with changes in spontaneous locomotor activity. nih.gov The TST is considered a valuable tool for high-throughput screening of potential antidepressant compounds. nih.gov
Mechanistic Interactions with Other Pharmacological Agents (e.g., Ketamine Enantiomers, Scopolamine)
To further understand the mechanisms underlying the antidepressant-like effects of LY341495, its interactions with other pharmacologically active agents have been explored. A significant focus has been on its interplay with ketamine enantiomers.
Studies have revealed that LY341495 can potentiate the antidepressant-like effects of both (S)-ketamine and (R)-ketamine in the TST. nih.gov In the CUMS model, a combination of a low dose of LY341495 with (R)-ketamine was found to produce long-lasting anti-anhedonic and anti-apathetic effects. nih.gov This synergistic effect in the CUMS model appears to be dependent on Brain-Derived Neurotrophic Factor (BDNF) and AMPA receptor activity. nih.govnih.gov The potentiation of ketamine's effects by LY341495 may allow for the use of lower, potentially safer, doses of ketamine. nih.gov
Scopolamine (B1681570), a muscarinic receptor antagonist, is known to have anticholinergic properties and can interact with various drugs that affect the central nervous system. fda.govgoodrx.comdrugbank.com It can cause CNS effects such as drowsiness and confusion. fda.gov While direct interaction studies between LY341495 and scopolamine are not extensively detailed in the provided context, the general principle of potential additive CNS effects with other psychoactive compounds is a consideration in pharmacology. Scopolamine's interactions with sedatives, tranquilizers, and other drugs with anticholinergic properties are well-documented. fda.govgoodrx.com
Table 2: Interaction of LY341495 with Ketamine Enantiomers
| Behavioral Model | Ketamine Enantiomer | Observed Interaction with LY341495 | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Tail Suspension Test (TST) | (S)-ketamine and (R)-ketamine | Potentiation of antidepressant-like effects | Not specified | nih.gov |
| Chronic Unpredictable Mild Stress (CUMS) | (R)-ketamine | Long-lasting anti-anhedonic and anti-apathetic effects | BDNF and AMPA receptor activity dependent | nih.govnih.gov |
Studies in Animal Models of Neurological Circuit Dysfunction
The therapeutic potential of LY341495 has also been assessed in models of neurological disorders characterized by dysfunctional neuronal circuits, such as epilepsy.
Modulation of Spike-Wave Discharges in Genetic Absence Epilepsy Models (e.g., WAG/Rij Rats)
The WAG/Rij (Wistar Albino Glaxo from Rijswijk) rat is a genetic model of absence epilepsy, characterized by the spontaneous occurrence of spike-wave discharges (SWDs). frontiersin.orgmdpi.com These rats exhibit an increased expression of mGlu2/3 receptors in specific brain regions, including the somatosensory cortex and thalamic nuclei. nih.gov
In studies involving 6-month-old WAG/Rij rats, systemic injection of LY341495 was found to reduce the number of seizures in a dose-dependent manner. nih.gov This finding suggests that antagonism of mGlu2/3 receptors can suppress the generation of SWDs. Conversely, the administration of an mGlu2/3 receptor agonist, LY379268, increased the number of SWDs. nih.gov These results indicate the involvement of mGlu2/3 receptors in the pathophysiology of absence epilepsy and highlight their potential as a therapeutic target. nih.gov
Exploration in Animal Models of Nociception and Pain Mechanisms
The role of mGlu2/3 receptors in pain modulation has been investigated using preclinical models of nociception.
Formalin Test and Nociceptive Behavior Analysis
The formalin test is a widely used model of nociception that involves injecting a dilute formalin solution into an animal's paw, which elicits a biphasic pain response. nih.govcriver.com The early phase is characterized by acute, direct activation of nociceptors, while the late phase is associated with an inflammatory response and central sensitization. nih.govcriver.commeliordiscovery.com
Research indicates that peripheral Group II mGluR activation can depress nociceptive responses when nociceptors are sensitized by formalin. science.gov This suggests that antagonists of these receptors, such as LY341495, could modulate nociceptive signaling pathways. The formalin test allows for the differentiation between analgesic effects on acute, non-inflammatory pain and on inflammatory pain, with different classes of analgesics showing efficacy in one or both phases. nih.gov
Effects on Nociceptive Fiber Activity and DRG Neurons
The role of metabotropic glutamate (mGlu) receptors in modulating nociceptive (pain) signaling is a subject of ongoing research, with evidence pointing to their presence in key areas of the pain pathway, including the dorsal root ganglia (DRG) and the spinal cord dorsal horn. nih.govresearchgate.net The DRG house the cell bodies of primary sensory neurons that transmit information from the periphery to the central nervous system. whiterose.ac.uk The compound LY341495, as a potent mGlu receptor antagonist, has been utilized in preclinical models to dissect the function of these receptors in sensory transmission.
Research in neonatal rat spinal cord preparations has shown that LY341495 can be used to investigate the role of specific mGlu receptor subtypes in modulating synaptic transmission. nih.gov In this model, stimulation of the dorsal root evokes a potential in the ventral root, a process mediated by glutamate receptors. nih.gov Studies using group III mGlu receptor agonists like (S)-AP4 and ACPT-I demonstrated a depression of this synaptic transmission. nih.gov LY341495 exhibited potent, low-nanomolar antagonist activity against these effects, suggesting that the agonists were predominantly activating the mGlu8 receptor subtype to mediate their inhibitory action on synaptic transmission in this pathway. nih.gov This indicates that by blocking mGlu8 receptors, LY341495 can prevent the inhibition of synaptic input from sensory pathways. nih.gov While mGluRs are known to be expressed in the DRG and dorsal horn and are implicated in pain modulation, direct studies detailing the specific effects of LY341495 on the firing activity of individual nociceptive fibers are not extensively detailed in the available literature. nih.govresearchgate.net
**4.2.4. Research in Cognitive and Memory Paradigms
The Delayed Non-Match to Sample (DNMS) task is a behavioral paradigm used to assess working and long-term memory. nih.govmontclair.edu The task requires a subject to remember a presented stimulus over a delay and then select a novel stimulus to receive a reward. montclair.edu The effects of LY341495 in such tasks have yielded complex results that appear to depend on the route of administration and specific experimental parameters.
In one study, LY341495 was shown to antagonize memory deficits that were induced by an mGlu2/3 receptor agonist in a delayed non-match-to-position task, suggesting a restorative or facilitative role in this memory paradigm. nih.gov However, contrasting results have been observed when the compound is administered directly into specific brain regions. For instance, microinfusion of LY341495 directly into the prefrontal cortex of rats significantly impaired choice accuracy in a delayed response working memory task. eneuro.org This impairment was observed across all tested doses and at longer delays. eneuro.orgufl.edu These findings suggest that while systemic administration may have procognitive effects under certain conditions, local blockade of mGlu2/3 receptors in the prefrontal cortex can be detrimental to the performance of tasks requiring working memory. nih.goveneuro.org
Research has demonstrated that LY341495 can positively influence working memory performance in preclinical models. nih.govnih.gov In studies utilizing the Y-maze, a common apparatus for assessing spatial working memory through spontaneous alternation, LY341495 has shown significant effects. nih.govresearchgate.net
A study investigating adult mice that had experienced juvenile social isolation found that these mice exhibited significant working memory impairment in the Y-maze test. nih.govresearchgate.net A single treatment with LY341495 was found to significantly improve the performance of these socially isolated mice, restoring their working memory function to levels comparable with control animals. nih.gov This improvement in working memory is thought to be linked to the compound's ability to enhance glutamatergic transmission by inhibiting mGluR2/3 signaling. nih.gov Other studies have also reported that LY341495 facilitated performance in working and spatial memory tasks in rats. nih.govnih.gov
| Experimental Group | Treatment | Spontaneous Alternation (%) |
|---|---|---|
| Group-Reared | Vehicle | ~65% |
| Socially Isolated | Vehicle | ~50% |
| Socially Isolated | LY341495 | ~65% |
Note: Data are approximated from graphical representations in the cited source for illustrative purposes. nih.gov
**4.2.5. Specific Regional Neurobiological Effects
The prefrontal cortex (PFC) is a critical brain region for cognitive functions, and mGlu2/3 receptors are highly expressed there. nih.gov LY341495, by antagonizing these receptors, directly modulates neuronal activity and glutamate transmission in the PFC. In vivo microdialysis studies have confirmed that local infusion of LY341495 into the PFC leads to an increase in extracellular glutamate levels. nih.gov This occurs because LY341495 blocks presynaptic mGlu2/3 autoreceptors, which normally act as a brake on glutamate release. nih.gov
This modulation of prefrontal glutamatergic activity has been linked to the compound's effects in models of depression and cognitive dysfunction. nih.gov The antidepressant-like effects of LY341495 are associated with the stimulation of the AMPA receptor and the activation of mTORC1 signaling in the PFC, leading to increased synthesis of synaptic proteins. nih.gov Furthermore, research on mice subjected to juvenile social isolation, a model known to induce cognitive deficits, revealed that these animals had a decreased probability of excitatory presynaptic release from pyramidal neurons in the medial PFC. nih.govresearchgate.net Treatment with LY341495 had a positive effect on this excitatory synaptic transmission, which was more prominent in the socially isolated mice than in control animals. nih.gov
The hippocampus is a vital structure for learning and memory, and synaptic plasticity within this region, such as long-term potentiation (LTP), is considered a primary cellular mechanism for memory formation. nih.govkhanacademy.org Metabotropic glutamate receptors are densely expressed in the hippocampus and play a crucial role in modulating its function. nih.gov LY341495 has been instrumental as a pharmacological tool to elucidate the complex roles of these receptors in hippocampal synaptic plasticity. nih.gov
By blocking presynaptic mGlu2/3 receptors, LY341495 increases the release of extracellular glutamate. nih.gov This enhanced glutamate level can indirectly stimulate postsynaptic AMPA and NMDA receptors, key players in synaptic plasticity. nih.govnih.govfrontiersin.org This process is believed to trigger a cascade of intracellular events, including an increase in activity-dependent Brain-Derived Neurotrophic Factor (BDNF) release and synthesis. nih.gov BDNF, in turn, activates TrkB receptors and downstream signaling pathways such as PI3K/Akt and mTORC1. nih.gov The activation of mTORC1 signaling promotes the translation of genes encoding for synaptic proteins, such as PSD-95 and the AMPA receptor subunit GluA1, thereby enhancing synaptic plasticity and promoting dendritic outgrowth in hippocampal neurons. nih.gov The compound's ability to antagonize a wide range of mGlu receptor subtypes at different concentrations has allowed researchers to investigate their specific contributions to processes like LTP and long-term depression (LTD). nih.gov
Specific Regional Neurobiological Effects
Amygdalar Circuits and Excitatory Transmission
LY 341495, a potent antagonist of group II metabotropic glutamate receptors (mGluR2/3), has been shown to modulate neuronal activity within the amygdala, a brain region critical for processing emotions like fear and anxiety. nih.gov Preclinical studies in mice have demonstrated that systemic administration of LY 341495 increases anxiety-related behaviors, such as spatial avoidance in the open field and elevated plus maze tests. nih.gov This effect is contrasted by the anxiolytic action of mGluR2/3 agonists like LY379268. nih.gov
Research indicates that the basolateral amygdala (BLA) is a key site for the anxiety-modulating effects of mGluR2/3 ligands. nih.govcornell.edu Direct infusion of an mGluR2/3 agonist into the BLA replicates the anxiety-reducing effects of systemic administration. nih.gov The BLA receives significant input from cortical regions, and mGluR2 receptors are expressed in circuits terminating in the BLA that are involved in anxiety responses. cornell.edu Specifically, activating mGluR2 in projections from the ventromedial prefrontal cortex to the BLA has been shown to reduce anxiety-like behavior in mice. cornell.edu
In studies using mGluR3 knockout (KO) mice, the effects of LY 341495 on neuronal activation, measured by c-Fos expression, were found to be significantly diminished in the central extended amygdala, which includes the lateral central nucleus of the amygdala (CeL) and the laterodorsal bed nucleus of the stria terminalis (BSTLD). nih.govmedchemexpress.comresearchgate.net This suggests that the activating effect of LY 341495 on neurons in these specific amygdalar subregions is primarily mediated through the blockade of mGluR3. nih.govresearchgate.net
The table below summarizes the behavioral effects of systemic LY 341495 administration on anxiety-related tasks in mice.
| Behavioral Test | Effect of LY 341495 | Brain Region Implicated |
| Open Field Test | Increased spatial avoidance | Basolateral Amygdala (BLA) |
| Elevated Plus Maze | Decreased time in open arms | Basolateral Amygdala (BLA) |
Thalamic and Thalamocortical Network Dynamics
The thalamocortical network, a system of reciprocal connections between the thalamus and the cerebral cortex, is fundamental for sensory processing, consciousness, and sleep, and is characterized by distinct oscillatory activities. biorxiv.orgnih.gov Metabotropic glutamate receptors, including mGluR2 and mGluR3, are strategically positioned within this network to modulate its dynamics.
In a preclinical model of absence epilepsy, the WAG/Rij rat, systemic administration of LY 341495 was found to dose-dependently reduce the occurrence of spike-wave discharges (SWDs), which are the electroencephalographic hallmark of this seizure type. researchgate.netnih.gov Conversely, the mGluR2/3 agonist LY379268 increased the number of SWDs. researchgate.netnih.gov These findings strongly suggest an involvement of mGluR2/3 receptors in the generation and regulation of thalamocortical oscillations that underlie absence seizures. researchgate.netnih.gov
Further investigation into the role of specific mGluR subtypes using knockout mice has revealed nuanced effects of LY 341495 on thalamic nuclei. In the ventrolateral nucleus of the thalamus (VL), LY 341495 produced an enhanced neuronal activation response in mGluR3-KO mice, while the response was attenuated in mGluR2-KO mice. nih.gov This indicates that both mGluR2 and mGluR3 are involved in modulating activity in this thalamic subregion, but their blockade by LY 341495 leads to differential outcomes depending on the specific receptor subtype present.
The table below details the effects of LY 341495 on thalamocortical activity in a preclinical epilepsy model.
| Preclinical Model | Intervention | Outcome on Spike-Wave Discharges (SWDs) |
| WAG/Rij Rat | LY 341495 | Dose-dependent reduction |
| WAG/Rij Rat | LY379268 (mGluR2/3 agonist) | Increase |
Dorsal Raphe Nucleus Serotonergic System Modulation
The dorsal raphe nucleus (DRN) is the primary source of serotonin (B10506) (5-HT) in the forebrain, and its activity is crucial for regulating mood, sleep, and stress responses. nih.govnih.gov The serotonergic neurons within the DRN are subject to modulation by various neurotransmitter systems, including glutamate. alliedacademies.org
Preclinical studies have shown that antagonists of mGluR2/3, such as LY 341495, can influence serotonergic neurotransmission. nih.gov The mechanism is thought to involve the blockade of presynaptic mGluR2/3 autoreceptors, which normally act to inhibit glutamate release. nih.gov By blocking these receptors, LY 341495 can increase glutamate levels in regions like the medial prefrontal cortex (mPFC). researchgate.netd-nb.info This increase in glutamate can then indirectly stimulate 5-HT release. nih.gov
Some research suggests that the antidepressant-like effects of LY 341495 may be mediated, in part, through the activation of 5-HT1A receptors in the mPFC, which subsequently triggers downstream signaling cascades like the PI3K/Akt/mTORC1 pathway. nih.gov The DRN itself receives tonic inhibitory inputs from GABAergic neurons, and the interplay between glutamate, GABA, and serotonin systems within this nucleus is complex. nih.govresearchgate.net While direct evidence detailing the specific actions of LY 341495 on DRN neuronal firing in vivo is multifaceted, its ability to modulate terminal serotonin release is a key aspect of its pharmacological profile. researchgate.net
The table below summarizes the proposed mechanism of LY 341495's influence on the serotonergic system.
| Action of LY 341495 | Consequence | Downstream Effect |
| Blockade of mGluR2/3 autoreceptors | Increased glutamate release in terminal areas (e.g., mPFC) | Indirect modulation of serotonin release and postsynaptic signaling |
| Stimulation of 5-HT1A receptors (indirectly) | Activation of PI3K/Akt/mTORC1 pathway | Potential contribution to antidepressant-like effects |
Striatal and Synaptoneurosome Activity
The striatum is a key component of the basal ganglia, involved in motor control, reward, and motivation. nih.gov Dopamine is a critical neuromodulator in the striatum, and its release is influenced by other neurotransmitters, including glutamate. nih.govyoutube.com Preclinical studies have shown that LY 341495 can affect striatal function. For instance, in a primate model of Parkinson's disease, LY 341495 was shown to reverse the anti-dyskinetic and anti-psychotic effects of mGluR2 activators, highlighting the role of these receptors in modulating striatal circuitry. nih.gov
At a subcellular level, synaptoneurosomes, which are sealed preparations of presynaptic terminals and postsynaptic densities, are used to study synaptic function. Research has demonstrated that at high concentrations, LY 341495 can act as a non-selective mGluR antagonist, blocking group I mGluRs in synaptoneurosome preparations. researchgate.net This indicates that while highly selective for group II mGluRs at lower concentrations, its pharmacological profile broadens at higher doses to include other mGluR subtypes that are critical for synaptic plasticity. researchgate.netnih.gov The compound has also been shown to affect levels of downstream signaling proteins like Dvl-2, pGSK-3α/β, and β-catenin in the striatum. medchemexpress.com
The table below shows the antagonist activity of LY 341495 at different mGluR groups.
| mGluR Group | Activity of LY 341495 | Concentration Range |
| Group II (mGluR2/3) | Potent and selective antagonist | Low nanomolar |
| Group III (mGluR8, 7, 4) | Antagonist | Sub-micromolar to micromolar |
| Group I (mGluR1/5) | Antagonist | Micromolar (higher concentrations) |
Use in Genetically Modified Animal Models (e.g., mGluR2/3 Knockout Mice) to Elucidate Subtype-Specific Roles
Studies analyzing c-Fos expression as a marker for neuronal activation have shown that in most brain regions, the effects of LY 341495 are not significantly altered in either mGluR2-KO or mGluR3-KO mice. nih.govresearchgate.net However, region-specific differences have been identified. For example, in the central extended amygdala, the activating effect of LY 341495 was nearly absent in mGluR3-KO mice, indicating that mGluR3 is the primary target for this effect in this region. nih.govmedchemexpress.comresearchgate.net
Conversely, in the ventrolateral nucleus of the thalamus, LY 341495 produced an enhanced response in mGluR3-KO mice and an attenuated response in mGluR2-KO mice. nih.gov This suggests a differential and perhaps opposing role for mGluR2 and mGluR3 in this thalamic nucleus. nih.gov Furthermore, in locomotor activity tests, LY 341495 increased activity dose-dependently regardless of the genotype (wildtype, mGluR2-KO, or mGluR3-KO), suggesting that this particular behavioral effect may not be mediated by either mGluR2 or mGluR3, or that the functions of these two receptors are redundant in this context. nih.govresearchgate.net These findings highlight that certain in vivo effects of LY 341495 may be mediated by other mGluR subtypes or that a complex interplay exists between mGluR2 and mGluR3. nih.govresearchgate.net
The table below summarizes the key findings from studies using mGluR2/3 knockout mice to investigate the effects of LY 341495.
| Brain Region / Behavior | Finding in mGluR2-KO Mice | Finding in mGluR3-KO Mice | Implication |
| Central Extended Amygdala | No significant alteration in c-Fos induction | Near absence of c-Fos induction | LY 341495's effect is mediated by mGluR3 |
| Ventrolateral Thalamus | Attenuated c-Fos induction | Enhanced c-Fos induction | Differential roles of mGluR2 and mGluR3 |
| Locomotor Activity | Dose-dependent increase (similar to WT) | Dose-dependent increase (similar to WT) | Effect may be independent of mGluR2/3 or receptors are functionally redundant |
Chemical Biology and Structure Activity Relationships Sar of Ly 341495 and Analogues
Structural Determinants of mGluR2/3 Antagonism
LY341495, chemically known as (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid, possesses a unique molecular architecture that is crucial for its high affinity and selectivity as an antagonist for mGluR2 and mGluR3. wikipedia.orgtocris.com The structure-activity relationship (SAR) of LY341495 and its analogues reveals several key determinants for its potent antagonism at these group II mGluRs.
The core of the molecule consists of a conformationally constrained cyclopropyl-glycine scaffold. This rigid structure is believed to properly orient the key interacting moieties within the orthosteric binding site of the mGluR2/3 receptors. nih.gov The stereochemistry of the cyclopropane (B1198618) ring and the alpha-carbon of the amino acid are critical for its antagonist activity.
A large, lipophilic substituent at the β-position of the amino acid is a defining feature of LY341495. The bulky 9-xanthenyl group is thought to occupy a specific hydrophobic pocket within the receptor's binding domain, contributing significantly to the high affinity of the compound. This interaction is a primary determinant of its antagonist properties, preventing the conformational change required for receptor activation by agonists like glutamate (B1630785).
The two carboxylic acid groups are essential for binding to the receptor. They are believed to mimic the glutamate carboxylates, interacting with positively charged residues in the binding pocket of the mGluRs. The spatial arrangement of these acidic groups, dictated by the rigid cyclopropyl (B3062369) ring, is a key factor in its selectivity for group II mGluRs over other subtypes.
Influence of Chemical Modifications on Receptor Affinity and Functional Activity
Systematic chemical modifications of the LY341495 scaffold have provided valuable insights into the SAR of group II mGluR antagonists. These studies have explored the impact of altering various parts of the molecule on receptor affinity and functional activity.
Modifications to the large β-substituent have a profound effect on potency and selectivity. While the xanthenyl group confers high potency, other bulky aromatic substitutions can also be tolerated, though they may alter the selectivity profile. The nature of this group is a critical determinant for differentiating between the various mGluR subtypes.
Alterations to the cyclopropane ring, such as the introduction of substituents, can influence the pharmacokinetic profile and receptor affinity. For instance, a 1-fluorocyclopropane analog of LY341495 has been shown to possess a superior pharmacokinetic profile while maintaining similar mGluR2/3 affinity. wikipedia.org Further modification of this analog into a heptyl ester prodrug was found to increase bioavailability. wikipedia.org
The α-amino acid portion is also crucial. Changes in the stereochemistry or the nature of the amino and carboxyl groups can dramatically reduce or abolish antagonist activity. This underscores the importance of the precise spatial orientation of these functional groups for effective binding to the receptor.
The selectivity of LY341495 for group II mGluRs (mGluR2 and mGluR3) is notable, although it does exhibit activity at other mGluR subtypes at higher concentrations. researchgate.netnih.gov Its potency order across the different human mGluR subtypes has been established as mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4. nih.govbioworld.com This differential affinity is a direct result of the subtle structural differences in the binding pockets of the various mGluR subtypes. nih.gov
Table 1: Inhibitory Potency (IC50) of LY341495 at Human mGluR Subtypes
| mGluR Subtype | IC50 (nM) | Receptor Group |
|---|---|---|
| mGlu1a | 7800 | I |
| mGlu2 | 21 | II |
| mGlu3 | 14 | II |
| mGlu4 | 22000 | III |
| mGlu5a | 8200 | I |
| mGlu7 | 990 | III |
| mGlu8 | 170 | III |
Data sourced from multiple studies. nih.govmedchemexpress.commedchemexpress.com
Design and Application of Radioligands for Receptor Research
The high affinity and selectivity of LY341495 for group II mGluRs made it an excellent candidate for the development of a radioligand to study these receptors. nih.govnih.gov The tritiated version, [3H]LY341495, has become a valuable tool in neuropharmacology for labeling and characterizing mGluR2 and mGluR3. nih.govnih.govresearchgate.net
The design of a radioligand requires the parent molecule to have high affinity for the target, good specificity, and the ability to be radiolabeled without significantly altering its binding properties. novartis.com LY341495 meets these criteria, and the introduction of tritium (B154650) ([3H]) provides a radiolabel with suitable properties for in vitro binding assays. nih.govnih.gov
[3H]LY341495 has been used extensively to determine the density and distribution of group II mGluRs in the brain. researchgate.net Autoradiographic studies using this radioligand have shown a distribution consistent with the known locations of mGluR2 and mGluR3. researchgate.net It has also been instrumental in characterizing the pharmacological properties of these receptors in both recombinant cell lines and native tissues. nih.govresearchgate.net
Binding studies with [3H]LY341495 have demonstrated its high affinity for human mGlu2 and mGlu3 receptors, with KD values in the low nanomolar range. nih.gov These studies have also confirmed the pharmacological profile of the radioligand, showing that its binding can be displaced by other known group II mGluR ligands in a manner consistent with their affinities. nih.gov The use of [3H]LY341495 in competition binding assays has facilitated the discovery and characterization of new mGluR2/3 ligands. researchgate.netresearchgate.net
Table 2: Binding Affinity (KD) of [3H]LY341495 for Human mGluR2 and mGluR3
| Receptor Subtype | KD (nM) |
|---|---|
| h mGluR2 | 1.67 |
| h mGluR3 | 0.75 |
Data from studies on membranes from cells expressing human mGlu receptor subtypes. nih.gov
Conclusion and Future Directions in Preclinical Research on Ly 341495 Disodium Salt
Summary of Key Preclinical Findings
LY 341495 disodium (B8443419) salt has been extensively characterized in preclinical research as a highly potent and selective competitive antagonist of group II metabotropic glutamate (B1630785) (mGlu) receptors, with a notable preference for mGlu3 and mGlu2 subtypes. nih.govtocris.com Its unique selectivity profile demonstrates nanomolar potency at these receptors, while exhibiting significantly lower affinity for group I and most group III mGlu receptors. nih.gov This pharmacological profile has established LY 341495 as a critical tool for investigating the physiological roles of group II mGlu receptors in the central nervous system.
Preclinical studies have revealed the compound's significant involvement in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. tocris.comhellobio.com Research in hippocampal slices has shown that LY 341495 can influence processes such as long-term potentiation (LTP) and long-term depression (LTD), though its effects can be complex and dependent on the specific induction protocols used. tocris.com Furthermore, a substantial body of evidence from various rodent models points to the antidepressant-like effects of LY 341495. nih.govresearchgate.net Studies have shown that administration of the antagonist can produce rapid and lasting antidepressant effects in models such as the chronic unpredictable stress (CUS) model. nih.govnih.gov The mechanistic underpinnings of these effects are thought to involve the modulation of glutamate release, leading to downstream activation of pathways like the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade, which is crucial for synaptogenesis and neural plasticity. nih.govnih.gov Additionally, LY 341495 has been observed to influence locomotor activity, suggesting a role for group II mGlu receptors in the tonic suppression of motor and exploratory behaviors. researchgate.netnih.gov
Table 1: In Vitro Antagonist Potency of LY 341495 at Human mGlu Receptor Subtypes
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of LY 341495 at various human metabotropic glutamate receptor subtypes, illustrating its high potency and selectivity for group II receptors (mGlu2 and mGlu3). Data sourced from Kingston, A.E. et al. (1998) and MedchemExpress. nih.govmedchemexpress.com
Methodological Advances and Emerging Research Avenues
While orthosteric antagonists like LY 341495 have been invaluable, a significant challenge in the field has been to distinguish the individual contributions of mGlu2 versus mGlu3 receptors, due to their similar pharmacology. nih.gov Recent methodological advances are providing powerful new ways to overcome this limitation. The development of highly selective positive and negative allosteric modulators (PAMs and NAMs) for mGlu2 and mGlu3 represents a major step forward, enabling more precise investigations into the specific function of each receptor subtype. nih.gov These tools allow for a more nuanced modulation of receptor activity than is possible with competitive antagonists that block the glutamate binding site.
Emerging research avenues are further refining the ability to probe mGlu receptor function with unprecedented precision. Optogenetics and photopharmacology, for instance, offer remarkable spatiotemporal control over receptor signaling. elsevierpure.compnas.org Techniques using light-sensitive chimeric receptors or photoswitchable tethered ligands allow researchers to activate or inhibit specific mGlu receptor subtypes in defined neural circuits and on precise timescales. nih.govresearchgate.net This approach circumvents the widespread and sustained receptor blockade characteristic of systemic drug administration, providing deeper insights into the dynamic roles of these receptors in complex processes like synaptic plasticity and behavior. elsevierpure.com Combining these advanced techniques with established electrophysiological and calcium imaging methods will continue to enhance our understanding of mGlu receptor signaling, from downstream effectors to circuit-level consequences. springernature.com
Unanswered Questions and Future Research Trajectories (Focus on basic science and mechanistic insights)
Despite significant progress, several fundamental questions regarding the function of group II mGlu receptors and the actions of LY 341495 remain. A primary unanswered question is the precise delineation of the distinct physiological and pathophysiological roles of mGlu2 and mGlu3 receptors. nih.gov While both are targeted by LY 341495, they exhibit different expression patterns, with mGlu2 being primarily neuronal and presynaptic, while mGlu3 is found on both neurons and glial cells at presynaptic and postsynaptic locations. nih.govfrontiersin.orgresearchgate.net Future basic science research, leveraging subtype-selective allosteric modulators and genetic models (e.g., knockout mice), is essential to dissect how these two receptors differentially contribute to synaptic transmission, glial function, and neuroprotection. researchgate.netresearchgate.net
Another key research trajectory involves a deeper exploration of the signaling pathways downstream of mGlu2 and mGlu3 antagonism. While the link to mTORC1 activation is established, the full spectrum of intracellular signaling cascades remains to be elucidated. nih.gov For example, investigating how receptor antagonism influences post-translational modifications like phosphorylation, which can regulate receptor function, is a critical area for future study. frontiersin.org Furthermore, understanding the potential for signaling bias, where antagonists might differentially affect various downstream pathways, could reveal more complex mechanisms of action.
Finally, the precise synaptic locus and circuit-level consequences of mGlu2/3 blockade by LY 341495 warrant further investigation. While it is known to increase glutamate release by blocking presynaptic autoreceptors, its impact on different synapses and neuronal populations within circuits relevant to mood and cognition is not fully understood. researchgate.netnih.gov Future studies using advanced techniques like optogenetics can help map the specific circuits and cellular interactions that mediate the behavioral effects observed with LY 341495, providing crucial mechanistic insights into the fundamental role of group II mGlu receptors in brain function. researchgate.net
Table 2: Compound Names Mentioned
Q & A
Q. What is the pharmacological mechanism of LY 341495 disodium salt in modulating synaptic transmission?
this compound acts as a highly selective, competitive antagonist for group II metabotropic glutamate receptors (mGluR2/3), inhibiting receptor activation by glutamate. Its stereochemical structure enables precise binding to mGluR2/3, disrupting intracellular calcium signaling and altering synaptic plasticity . For example, in dorsal root ganglion neurons, LY 341495 blocked estradiol-induced calcium elevation, suggesting its role in regulating calcium dynamics via mGluR2/3 antagonism .
Q. How does this compound distinguish between mGluR2 and mGluR3 subtypes in experimental settings?
While LY 341495 is broadly selective for group II mGluRs, its subtype specificity can be inferred through dose-response studies. At low nanomolar concentrations (1–10 nM), it preferentially inhibits mGluR3, whereas higher concentrations (>100 nM) may affect mGluR2 and group III receptors. Validating subtype involvement requires complementary approaches, such as siRNA knockdown or selective agonists/antagonists for individual subtypes .
Q. What are the recommended concentrations and formulations for in vitro studies using this compound?
this compound is typically reconstituted in distilled water or NaOH (1.2 eq.) to prepare stock solutions (5–10 mM). For cell-based assays, working concentrations range from 1 nM to 1 µM, depending on the target receptor and experimental model. Pre-treatment durations of 30–60 minutes prior to agonist exposure are standard to ensure receptor blockade .
Advanced Research Questions
Q. How should researchers design in vivo experiments to evaluate the antiproliferative effects of this compound in glioma models?
- Model Selection : Use orthotopic xenografts (e.g., U-87 MG cells implanted in nude mice) to mimic tumor microenvironments .
- Dosing : Administer LY 341495 via osmotic minipumps (10 mg/kg/day) for sustained receptor inhibition. Monitor tumor growth via MRI or caliper measurements .
- Endpoint Analysis : Assess proliferation markers (Ki-67) and pathway activation (p-Erk1/2, p-Akt) via immunohistochemistry or Western blot. Note that antiproliferative effects are cytostatic and reversible upon drug withdrawal .
Q. How can researchers resolve contradictions in LY 341495’s effects on intracellular calcium levels across studies?
Discrepancies in calcium responses (e.g., inhibition vs. potentiation) may arise from cell-type-specific receptor expression or experimental conditions (e.g., agonist co-treatment). For instance, LY 341495 blocked estradiol-induced calcium increases in neurons but showed variable effects in glioma cells . To address this:
- Validate receptor expression profiles (mGluR2 vs. mGluR3) in the model system.
- Control for cross-talk with other signaling pathways (e.g., MAPK/PI3K) using inhibitors like LY 294002 .
Q. What methodological considerations are critical when combining LY 341495 with chemotherapeutic agents like temozolomide (TMZ)?
- Synergy Testing : Use dose-matrix designs to identify synergistic concentrations. For example, LY 341495 (100 nM) enhances TMZ cytotoxicity in glioblastoma stem cells (GSCs) by suppressing NF-κB activation via PI3K/Akt inhibition .
- Pathway Validation : Confirm target engagement using phospho-specific antibodies (e.g., p-Akt, p-IκB) and NF-κB inhibitors (e.g., JSH-23) to isolate mechanisms .
Q. How does this compound influence extracellular tau dynamics in neurodegenerative studies?
LY 341495 increases extracellular tau levels by ~80% in hippocampal microdialysis models, linking presynaptic mGluR2/3 activity to tau release. To replicate this:
- Use reverse microdialysis for localized drug delivery in vivo.
- Measure tau via ELISA or immunoassays at 40–230-minute intervals post-infusion to capture rapid neuronal activity-dependent changes .
Methodological Best Practices
- Receptor Specificity Controls : Include group II agonists (e.g., LY 379268) and group III antagonists (e.g., CPPG) to confirm target specificity .
- Batch Consistency : For long-term studies, validate LY 341495 stock solutions via HPLC to ensure stability, as salt content variations may affect solubility .
- Ethical Compliance : Adhere to institutional guidelines for in vivo tumor studies, including humane endpoints and MRI-based tumor monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
